(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol

Chiral synthesis Enantiomeric purity HIV protease inhibitor

(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol is a chiral 1,3-dioxepane derivative bearing a methylamino substituent at the 6-position with defined (5S,6R) stereochemistry. It belongs to the class of substituted 1,3-dioxepan-5-ols that serve as versatile intermediates in medicinal chemistry, particularly for the synthesis of HIV-1 protease inhibitors and non-ionic contrast agents.

Molecular Formula C8H17NO3
Molecular Weight 175.228
CAS No. 2470279-19-5
Cat. No. B2946410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol
CAS2470279-19-5
Molecular FormulaC8H17NO3
Molecular Weight175.228
Structural Identifiers
SMILESCC1(OCC(C(CO1)O)NC)C
InChIInChI=1S/C8H17NO3/c1-8(2)11-4-6(9-3)7(10)5-12-8/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1
InChIKeyOPKQYYADNYUORB-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol (CAS 2470279-19-5): Chiral Dioxepane Building Block for Pharmaceutical Intermediate Procurement


(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol is a chiral 1,3-dioxepane derivative bearing a methylamino substituent at the 6-position with defined (5S,6R) stereochemistry. It belongs to the class of substituted 1,3-dioxepan-5-ols that serve as versatile intermediates in medicinal chemistry, particularly for the synthesis of HIV-1 protease inhibitors and non-ionic contrast agents [1]. The compound features a seven-membered cyclic acetal ring with a secondary methylamino group and a free hydroxyl group, providing two distinct reactive handles for further derivatization. Its single-enantiomer nature distinguishes it from racemic trans mixtures available commercially .

Why (5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol Cannot Be Replaced by Generic Dioxepane Analogs in Synthesis Workflows


Substituting the target compound with the more readily available racemic trans mixture or the primary amino analog introduces critical liabilities that cascade through downstream synthetic sequences. The (5S,6R) single enantiomer provides defined stereochemistry essential for enantioselective synthesis of HIV protease inhibitors, where the stereochemical configuration at the dioxepane ring directly dictates P2-ligand binding affinity in the protease S2-site [1]. Replacement with the racemic trans-(5RS,6SR) mixture introduces an unwanted enantiomer that must be resolved, adding cost and reducing overall yield. Similarly, substituting the N-methylamino group with a primary amino group (CAS 402829-41-8) alters reactivity in amide coupling steps for contrast agent synthesis [2], potentially requiring re-optimization of established synthetic protocols and altering the pharmacokinetic profile of final drug candidates due to differences in metabolic N-dealkylation susceptibility.

(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol: Quantified Differentiation Evidence for Procurement Decisions


Single Enantiomer (5S,6R) vs. Racemic trans Mixture: Stereochemical Identity as a Critical Quality Attribute

The target compound is supplied as the single (5S,6R) enantiomer with a purity of ≥95% , whereas the closest commercially listed alternative is the racemic trans mixture rac-(5R,6S)-2,2-dimethyl-6-(methylamino)-1,3-dioxepan-5-ol (CAS not assigned; Catalog 3D-VYD27919, now discontinued), also at min. 95% purity but containing equal amounts of both trans enantiomers . The single enantiomer eliminates the need for chiral resolution prior to use in asymmetric synthesis. In HIV protease inhibitor synthesis, inhibitor 3d bearing a defined dioxepane stereochemistry maintained potent antiviral activity against multi-PI-resistant clinical strains, while stereochemical mismatches resulted in significantly reduced binding affinity [1].

Chiral synthesis Enantiomeric purity HIV protease inhibitor Stereochemistry

N-Methylamino vs. Primary Amino Functional Group: Impact on Metabolic Stability and Coupling Chemistry

The target compound bears an N-methylamino group (R-NH-CH₃) at the 6-position, distinguishing it from the primary amino analog (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol (CAS 402829-41-8) which carries an unsubstituted amino group (R-NH₂) . N-Methylation of amines is a well-established medicinal chemistry strategy that reduces susceptibility to oxidative N-dealkylation by cytochrome P450 enzymes, typically increasing metabolic half-life by 2- to 10-fold depending on the specific structural context [1]. Additionally, the secondary amine of the target compound exhibits altered nucleophilicity in amide coupling reactions compared to the primary amine, influencing reaction rates and selectivity in the synthesis of HIV protease inhibitor P2-ligands and contrast agent intermediates [2].

N-methylation Metabolic stability Amide coupling Medicinal chemistry

Molecular Weight Differentiation for Mass Spectrometric Identification: 14.029 Da Difference vs. Primary Amino Analog

The target compound has a calculated molecular weight of 175.228 g/mol (molecular formula C₈H₁₇NO₃) based on its InChI Key OPKQYYADNYUORB-RNFRBKRXSA-N [1], while the primary amino analog (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol has a molecular weight of 161.199 g/mol (molecular formula C₇H₁₅NO₃) . This 14.029 Da mass difference, corresponding to one methylene (CH₂) unit, enables unambiguous differentiation between the two compounds via high-resolution mass spectrometry (HRMS). In reaction monitoring, this mass shift permits selective ion monitoring (SIM) or extracted ion chromatogram (EIC) analysis to distinguish residual amino starting material from the N-methylated product without requiring chromatographic separation.

Mass spectrometry Analytical characterization Reaction monitoring Quality control

Physical Form and Storage: Oil-Phase Handling with Cold-Chain Requirements vs. Solid Analogs

The structurally analogous (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol is documented as an oil at room temperature requiring ice pack shipping and storage at 4°C . The target N-methylamino compound is expected to exhibit similar physical characteristics as an oil, consistent with the general observation that 1,3-dioxepan-5-ol derivatives with free hydroxyl groups are non-crystalline at ambient temperature [1]. This contrasts with some protected or salt-form dioxepane derivatives (e.g., (5R,6S)-2,2-dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium acetate) which can be obtained as crystalline solids, offering different handling and long-term storage profiles.

Physical form Storage stability Handling Shipping logistics

(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Enantioselective Synthesis of HIV-1 Protease Inhibitor P2-Ligands Requiring Defined (S,R) Dioxepane Stereochemistry

The single (5S,6R) enantiomer serves as a direct chiral building block for constructing the P2-ligand moiety of HIV-1 protease inhibitors, eliminating the need for chiral resolution. As demonstrated by Ghosh et al. (J. Med. Chem. 2008), dioxepane-based P2-ligands with defined stereochemistry produce inhibitors (e.g., 3d) that maintain potent antiviral activity against multi-PI-resistant HIV-1 clinical strains [1]. The N-methylamino group enables direct amide coupling to form tertiary amide linkages found in optimized P2-ligand structures, while the free 5-hydroxyl group provides a second functionalization point. Procurement of the single enantiomer rather than the racemic mixture avoids the yield loss and additional purification steps associated with chiral resolution, directly supporting process scale-up from medicinal chemistry to preclinical development .

Synthesis of Non-Ionic MRI Contrast Agent Intermediates via Amide Coupling with Dioxepane Amino Functionality

Dioxepane derivatives are established intermediates in the manufacture of non-ionic contrast media, including gadobutrol (Gd-DO3A-butrol), an FDA-approved MRI contrast agent [1]. The target compound's methylamino group provides a nucleophilic handle for amide bond formation with iodinated aromatic cores or gadolinium-chelating macrocycles, as described in US Patent US4439613A for amino-dioxepane intermediates [1]. The N-methyl substitution yields tertiary amide products with potentially improved hydrolytic stability compared to secondary amides derived from primary amines. The 14.029 Da molecular weight difference from the primary amino analog enables unambiguous mass spectrometric tracking of coupling efficiency during reaction optimization, a practical advantage for process analytical technology (PAT) implementation in GMP manufacturing environments.

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies of Cyclic Ether-Containing Bioactive Molecules

The defined (5S,6R) stereochemistry and N-methylamino substitution of this compound make it a valuable tool for SAR exploration of bioactive molecules incorporating 1,3-dioxepane rings. The lipase-catalyzed kinetic resolution methodology developed for anti-6-substituted 1,3-dioxepan-5-ols [1] confirms that enzymatic discrimination between stereoisomers is substantial, with enantiomeric excess values exceeding 95% achievable under optimized conditions. Researchers can use the single enantiomer as a stereochemical standard for chiral HPLC method development or as a starting material for synthesizing stereochemically pure libraries of dioxepane-containing compounds. The N-methyl group also serves as a spectroscopic marker, providing characteristic ¹H NMR signals (N-CH₃ singlet at approximately δ 2.4-2.6 ppm) that facilitate reaction monitoring and product characterization .

Analytical Reference Standard for LC-MS Method Development Targeting N-Methylated Dioxepane Intermediates

The 14.029 Da mass difference between the target N-methylamino compound (MW 175.228) and the primary amino analog (MW 161.199) [1] provides a defined mass shift for developing and validating LC-MS/MS multiple reaction monitoring (MRM) methods. This is particularly valuable when monitoring N-methylation reaction progress or detecting trace levels of demethylated impurities in final active pharmaceutical ingredients (APIs). The compound can serve as a system suitability standard for mass accuracy verification, with the exact mass (175.1208 Da for [M+H]⁺) providing a lock-mass reference point within ±5 ppm mass accuracy on Q-TOF or Orbitrap instruments. The oil physical form necessitates gravimetric or volumetric preparation of standard solutions with appropriate solvent selection (e.g., acetonitrile or methanol) to ensure accurate concentration.

Quote Request

Request a Quote for (5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.